5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
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Overview
Description
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C8H5FN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyrrolopyridine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Uniqueness
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific fluorine substitution, which can significantly influence its biological activity and chemical reactivity compared to its chloro and bromo analogs. The presence of fluorine can enhance the compound’s metabolic stability and binding affinity to target proteins .
Properties
Molecular Formula |
C8H5FN2O2 |
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Molecular Weight |
180.14 g/mol |
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13) |
InChI Key |
JRQPQNVECRQBMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1F)C(=O)O |
Origin of Product |
United States |
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